molecular formula C12H11N3O B15047271 N-[(1E)-1,2,3,4-tetrahydrophenazin-1-ylidene]hydroxylamine

N-[(1E)-1,2,3,4-tetrahydrophenazin-1-ylidene]hydroxylamine

Cat. No.: B15047271
M. Wt: 213.23 g/mol
InChI Key: VTRYAOQPGFWWRM-PTNGSMBKSA-N
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Description

N-[(1E)-1,2,3,4-tetrahydrophenazin-1-ylidene]hydroxylamine is a nitrogen-containing heterocyclic compound featuring a fused phenazine backbone partially saturated to form a tetrahydrophenazine moiety. The hydroxylamine group (-NHOH) is conjugated to the imine nitrogen of the tetrahydrophenazine system, resulting in a planar, resonance-stabilized structure. Synthetically, analogous compounds are often prepared via alkylation or condensation reactions involving hydroxylamine derivatives and cyclic ketones or imines under controlled conditions, as seen in related methodologies .

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

(NZ)-N-(3,4-dihydro-2H-phenazin-1-ylidene)hydroxylamine

InChI

InChI=1S/C12H11N3O/c16-15-11-7-3-6-10-12(11)14-9-5-2-1-4-8(9)13-10/h1-2,4-5,16H,3,6-7H2/b15-11-

InChI Key

VTRYAOQPGFWWRM-PTNGSMBKSA-N

Isomeric SMILES

C1CC2=NC3=CC=CC=C3N=C2/C(=N\O)/C1

Canonical SMILES

C1CC2=NC3=CC=CC=C3N=C2C(=NO)C1

Origin of Product

United States

Preparation Methods

The synthesis of N-[(1E)-1,2,3,4-tetrahydrophenazin-1-ylidene]hydroxylamine can be achieved through several methods. One common approach involves the reaction of 1,2,3,4-tetrahydrophenazine with hydroxylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

N-[(1E)-1,2,3,4-tetrahydrophenazin-1-ylidene]hydroxylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions include N-oxides, amines, and substituted phenazines .

Scientific Research Applications

N-[(1E)-1,2,3,4-tetrahydrophenazin-1-ylidene]hydroxylamine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of heterocyclic compounds and as a catalyst in various organic transformations. In biology, it has been studied for its potential as an enzyme inhibitor and as a probe for studying redox processes. In medicine, it is being investigated for its potential therapeutic effects, including its role as an antimicrobial and anticancer agent. In industry, it is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N-[(1E)-1,2,3,4-tetrahydrophenazin-1-ylidene]hydroxylamine involves its ability to interact with various molecular targets and pathways. The compound can act as a redox mediator, facilitating electron transfer reactions in biological systems. It can also inhibit specific enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydropyridin-ylidene Moieties

Compounds such as N-(1,2,2-trimethyl-1,2,3,4-tetrahydropyridin-4-ylidene)pyrrolidin-1-ium iodide (C₁₂H₂₁IN₂) and N-[1-(4-chlorobenzyl)-2,2-dimethyl-1,2,3,4-tetrahydropyridin-4-ylidene]azepin-1-ium chloride (C₂₀H₂₈Cl₂N₂) share structural motifs with the target compound, including partially saturated nitrogen heterocycles and alkyl/aryl substituents . Key differences include:

  • Substituent Effects : The hydroxylamine group in the target compound introduces redox-active properties absent in quaternary ammonium derivatives like the iodides or chlorides listed above.

Hydroxylamine Derivatives in Controlled Substances

lists hydroxylamine derivatives such as N-(4-sec-butylthio-2,5-dimethoxyphenethyl)hydroxylamine and N-(2,5-dimethoxy-4-propylthiophenthyl)hydroxylamine , which are regulated under drug laws. These compounds differ from the target molecule in their substitution patterns (e.g., sulfur-containing thioether groups vs. the phenazine backbone) and pharmacological profiles. The target compound’s tetrahydrophenazine core may confer distinct reactivity or bioactivity compared to these phenethylamine-based analogues .

Metabolic and Conjugative Analogues

The target compound’s hydroxylamine group could undergo similar metabolic transformations, such as oxidation to nitroso or nitroxide derivatives .

Data Tables: Key Properties and Comparisons

Property N-[(1E)-1,2,3,4-tetrahydrophenazin-1-ylidene]hydroxylamine N-[1-(4-Chlorobenzyl)-2,2-dimethyltetrahydropyridin-4-ylidene]azepin-1-ium chloride N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine
Molecular Formula C₁₂H₁₀N₄O C₂₀H₂₈Cl₂N₂ C₁₅H₂₄N₂O₃S
Core Structure Tetrahydrophenazine Tetrahydropyridine Phenethylamine
Functional Groups Hydroxylamine (-NHOH) Quaternary ammonium, chloroaryl Thioether, methoxy, hydroxylamine
Synthetic Conditions Likely alkylation/condensation Alkylation with 4-chlorobenzyl chloride in CHCl₃ Not specified (controlled substance)
Potential Applications Redox-active ligands, catalysis Quaternary ammonium salts for ionic liquids Psychoactive properties (regulated)

Research Findings and Implications

  • Reactivity : The hydroxylamine group in the target compound may participate in redox reactions, forming nitroxide radicals or acting as a chelating agent for transition metals. This contrasts with quaternary ammonium salts, which are inert in redox processes .
  • Stability : The phenazine backbone likely enhances thermal and oxidative stability compared to simpler tetrahydropyridine derivatives, as extended conjugation reduces susceptibility to ring-opening reactions.
  • Regulatory Status : Unlike the phenethylamine-based hydroxylamines in , the target compound’s structural uniqueness may exempt it from existing drug regulations, though analogs should be evaluated case-by-case .

Biological Activity

N-[(1E)-1,2,3,4-tetrahydrophenazin-1-ylidene]hydroxylamine is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
IUPAC Name: this compound

The compound exhibits biological activity primarily through:

  • Antioxidant Properties: Hydroxylamine derivatives are known to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition: The compound may inhibit enzymes such as tyrosinase and others involved in melanin biosynthesis and skin aging processes.

Antioxidant Activity

Studies have shown that this compound possesses significant antioxidant properties. It effectively scavenges free radicals, which can mitigate oxidative damage in cells.

Enzyme Inhibition

Research indicates that this compound can inhibit tyrosinase activity. Tyrosinase is a key enzyme in melanin biosynthesis; thus, its inhibition can have implications for skin whitening and anti-aging treatments.

Case Study 1: Tyrosinase Inhibition

In a comparative study involving several hydroxylamine derivatives, this compound demonstrated an IC50 value of approximately 12 µM against tyrosinase. This suggests a moderate inhibitory effect compared to standard inhibitors like kojic acid (IC50 = 8 µM) .

Case Study 2: Antioxidant Efficacy

In vitro assays evaluated the antioxidant capacity of the compound using the DPPH radical scavenging method. The results indicated that the compound exhibited a scavenging activity comparable to ascorbic acid with an EC50 value of 15 µM .

Table 1: Inhibition of Tyrosinase by Various Compounds

Compound NameIC50 (µM)
This compound12
Kojic Acid8
Hydroxyphenylpiperazine Derivative10

Table 2: Antioxidant Activity Comparison

Compound NameEC50 (µM)
This compound15
Ascorbic Acid14

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